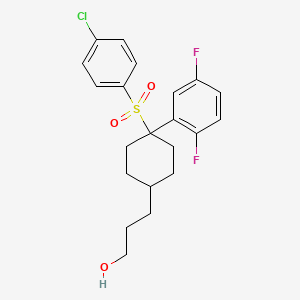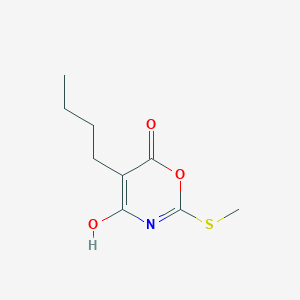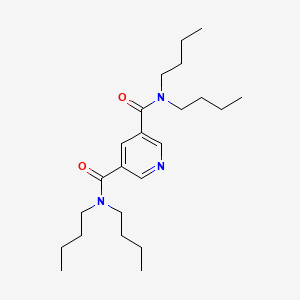
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is a synthetic organic compound that belongs to the pyridine-2,6-dicarboxamide family. This compound is characterized by its pyridine ring substituted with two carboxamide groups, each bonded to two butyl groups. It is known for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with butylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine-2,6-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2,6-dicarboxamide derivatives with reduced butyl groups.
Substitution: Formation of substituted pyridine-2,6-dicarboxamide derivatives.
Scientific Research Applications
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize reactive metal complexes.
Biology: Employed in the synthetic modeling of metalloenzyme active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide involves its ability to coordinate with metal ions through its carboxamide groups. This coordination stabilizes the metal ions and facilitates various catalytic processes. The compound can also interact with biological molecules, mimicking the active sites of metalloenzymes and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the butyl substitutions, making it less hydrophobic.
N,N’-dibutylpyridine-2,6-dicarboxamide: Contains only two butyl groups, resulting in different solubility and reactivity properties.
Pyridine-2,6-dicarboxylic acid: The parent compound without any amide or butyl substitutions.
Uniqueness
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is unique due to its four butyl groups, which enhance its hydrophobicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination and stabilization of reactive species .
Properties
CAS No. |
393525-13-8 |
|---|---|
Molecular Formula |
C23H39N3O2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C23H39N3O2/c1-5-9-13-25(14-10-6-2)22(27)20-17-21(19-24-18-20)23(28)26(15-11-7-3)16-12-8-4/h17-19H,5-16H2,1-4H3 |
InChI Key |
QRHVLBFHNAFZSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=CN=C1)C(=O)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

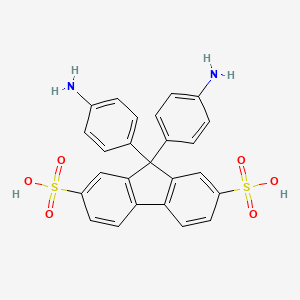
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
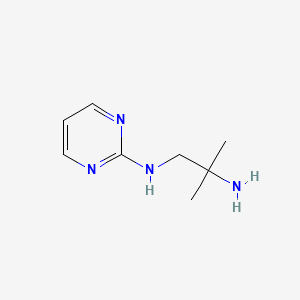

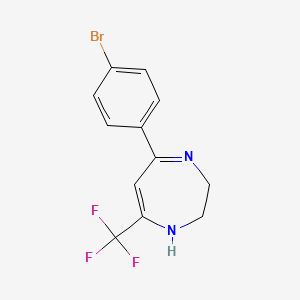
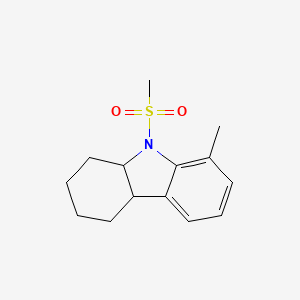
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)
